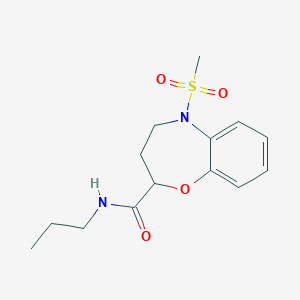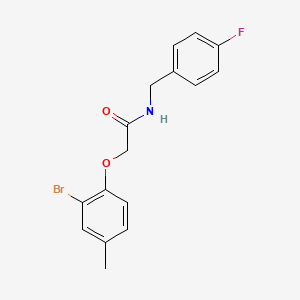
5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the family of benzoxazepines and has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mechanism of Action
The exact mechanism of action of 5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is not fully understood. However, it has been proposed that this compound acts as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. This compound has also been found to modulate the activity of the glutamatergic system, which is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In preclinical studies, this compound has been found to increase the release of dopamine and serotonin in the prefrontal cortex and striatum, which are brain regions implicated in the pathophysiology of schizophrenia. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several advantages for lab experiments. It has been extensively studied in preclinical models and has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant effects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its efficacy in some experimental paradigms.
Future Directions
There are several future directions for research on 5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, the potential therapeutic applications of this compound in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder, warrant further investigation. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its side effects.
Synthesis Methods
The synthesis of 5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps, starting from the reaction of 2-chloro-5-nitrobenzoic acid with propylamine to form 2-amino-5-nitrobenzoic acid. This intermediate is then reduced to 2-amino-5-aminobenzoic acid, which is further reacted with 3-chloropropionyl chloride to form 2-(3-chloropropionylamino)-5-aminobenzoic acid. The final step involves the cyclization of this intermediate with methanesulfonyl chloride to form this compound.
Scientific Research Applications
5-(methylsulfonyl)-N-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. In preclinical studies, this compound has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant effects. This compound has also been found to improve cognitive function and memory in animal models of schizophrenia.
properties
IUPAC Name |
5-methylsulfonyl-N-propyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-9-15-14(17)13-8-10-16(21(2,18)19)11-6-4-5-7-12(11)20-13/h4-7,13H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZSYRFWWHOMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(C2=CC=CC=C2O1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-methyl-1-[3-(3-methylbenzyl)-1,2,4-oxadiazol-5-yl]propyl}acetamide](/img/structure/B6030950.png)
![N-(2,4-difluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6030957.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B6030962.png)
![3-(1,3-benzodioxol-5-yl)-1-benzyl-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-pyrazole](/img/structure/B6030974.png)
![2-(sec-butylthio)-5-(3,4-dichlorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6030982.png)


![N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6031014.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6031024.png)
![5-benzyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methoxyphenyl)ethylidene]hydrazone}](/img/structure/B6031025.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![N-benzyl-N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6031038.png)

![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)